

Spectroscopic and Synthetic Profile of Ethylene Di(thiotosylate): A Technical Guide

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Compound of Interest

Compound Name: *Ethylene Di(thiotosylate)*

Cat. No.: B1329436

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for **Ethylene Di(thiotosylate)** (CAS No. 2225-23-2), a versatile reagent in organic synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize or are interested in the applications of this compound.

Chemical Identity and Properties

Ethylene Di(thiotosylate), also known as S,S'-ethane-1,2-diyi bis(4-methylbenzenesulfonothioate), is a stable, crystalline solid. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₆ H ₁₈ O ₄ S ₄
Molecular Weight	402.58 g/mol
CAS Number	2225-23-2
Appearance	White to off-white crystalline solid
Melting Point	72-75 °C

Spectroscopic Data

A complete set of experimentally-derived, high-resolution spectroscopic data for **Ethylene Di(thiotosylate)** is not readily available in publicly accessible databases. The following tables present a compilation of available and expected spectroscopic characteristics based on the compound's structure and fragmentary data from public resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8	Doublet	4H	Aromatic protons (ortho to SO_2)
~7.4	Doublet	4H	Aromatic protons (meta to SO_2)
~3.3	Singlet	4H	Ethylene bridge (- $\text{CH}_2\text{-CH}_2$ -)
~2.4	Singlet	6H	Methyl protons (- CH_3)

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~145	Aromatic Carbon (para to CH_3)
~135	Aromatic Carbon (ipso to SO_2)
~130	Aromatic Carbon (meta to SO_2)
~128	Aromatic Carbon (ortho to SO_2)
~35	Ethylene bridge Carbon (- $\text{CH}_2\text{-CH}_2$ -)
~21	Methyl Carbon (- CH_3)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1595	Medium	Aromatic C=C stretch
~1330	Strong	Asymmetric SO ₂ stretch
~1150	Strong	Symmetric SO ₂ stretch
~815	Strong	p-substituted benzene C-H bend
~710	Strong	C-S stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Possible Fragment
402	Low	[M] ⁺ (Molecular Ion)
247	High	[C ₇ H ₇ SO ₂ S] ⁺
155	High	[C ₇ H ₇ SO ₂] ⁺
139	Medium	[C ₇ H ₇ S] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following sections detail the synthetic and analytical procedures for **Ethylene Di(thiotosylate)**.

Synthesis of Ethylene Di(thiotosylate)

A reliable method for the synthesis of **Ethylene Di(thiotosylate)** has been reported in Organic Syntheses. The procedure involves the reaction of potassium p-toluenethiosulfonate with 1,2-dibromoethane.

Experimental Workflow for Synthesis



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Figure 1. Synthetic workflow for **Ethylene Di(thiotosylate)**.

Detailed Procedure:

- To a stirred solution of potassium p-toluenethiosulfonate (2 equivalents) in ethanol, a catalytic amount of potassium iodide is added.
- 1,2-Dibromoethane (1 equivalent) is then added to the mixture.
- The reaction mixture is refluxed for several hours under an inert atmosphere (e.g., nitrogen).
- After cooling, the solvent is removed under reduced pressure.
- The resulting solid is washed sequentially with a mixture of ethanol and water, followed by several washes with water to remove inorganic salts.
- The crude product is then purified by recrystallization from ethanol to yield pure **Ethylene Di(thiotosylate)**.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **Ethylene Di(thiotosylate)** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

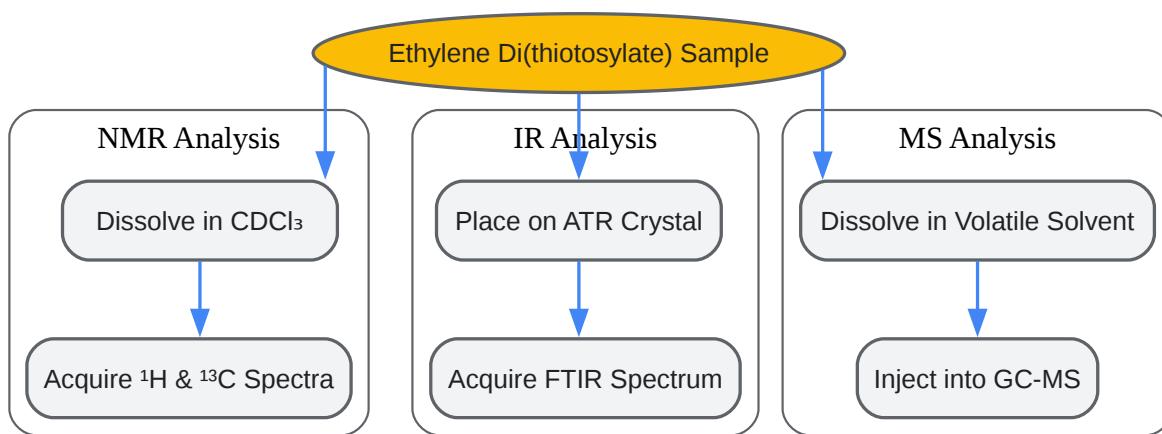
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

- Sample Preparation: Place a small amount of the solid **Ethylene Di(thiotosylate)** directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over a typical range of $4000\text{-}400 \text{ cm}^{-1}$.
- Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of **Ethylene Di(thiotosylate)** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: Inject a small volume of the solution into the GC, where the compound is vaporized and separated on a capillary column.
- MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the fragments are detected.

Workflow for Spectroscopic Analysis



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